molecular formula C6H10F3N B127925 2-(Trifluoromethyl)piperidine CAS No. 154630-93-0

2-(Trifluoromethyl)piperidine

Cat. No.: B127925
CAS No.: 154630-93-0
M. Wt: 153.15 g/mol
InChI Key: NAXDEFXCCITWEU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperidine is an organic compound with the molecular formula C6H10F3N It is a piperidine derivative where a trifluoromethyl group is attached to the second carbon of the piperidine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the trifluoromethyl group in the compound can significantly alter its polarity, solubility, reactivity, and metabolic stability . The trifluoromethyl group also impacts the conformational preferences of the compound, suggesting potential interactions with various biomolecules .

Cellular Effects

Piperidine derivatives, which include 2-(Trifluoromethyl)piperidine, have been found to exhibit a wide range of biological activities . For instance, some piperidine alkaloids isolated from natural herbs have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Computational studies suggest that the trifluoromethyl group in piperidine rings can lead to hyperconjugative delocalization of the nitrogen lone pair . This could potentially influence its interactions with other biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

Computational studies suggest that the trifluoromethyl group can impact the relative energetic ordering of isomers, which could potentially influence the stability and degradation of the compound over time .

Metabolic Pathways

The synthesis of this compound has been achieved from various precursors, suggesting potential involvement in various metabolic pathways .

Transport and Distribution

The trifluoromethyl group can significantly alter the compound’s polarity and solubility, which could potentially influence its transport and distribution .

Subcellular Localization

The trifluoromethyl group can impact the conformational preferences of the compound, which could potentially influence its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)piperidine can be synthesized through several methodsThis can be achieved by starting with pipecolic acid or lactam derivatives and introducing the trifluoromethyl group through various chemical reactions . Another method involves the reduction of pyridine or pyridinone derivatives . Additionally, ring expansion of 5-membered rings such as prolinol derivatives or cyclization of linear amines can also yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, sodium borohydride (NaBH4) can be used for reduction reactions, while palladium catalysts are often employed in substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Trifluoromethyl)piperidine include other trifluoromethyl-substituted piperidines and pyridines. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the piperidine ring can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDEFXCCITWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460430
Record name 2-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154630-93-0
Record name 2-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(trifluoromethyl)pyridine (0.38 g, 2.60 mmol) and platinum oxide (0.04 g, 0.18 mmol) in acetic acid (15 mL) and concentrated hydrochloric acid (2 mL) was hydrogenated in a Parr apparatus at 40 psi for 3 d. Filtration through celite and concentration of the filtrate provided 2-(trifluoromethyl)piperidine as hydrochloride salt which was used without further purification. 1H NMR (400 MHz, methanol-d4): 4.18 (m, 1H), 3.50 (m, 1H), 3.15 (m, 1H), 2.16 (m, 1H), 1.99 (m, 2H), 1.71 (m, 3H).
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Trifluoromethyl)piperidine
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2-(Trifluoromethyl)piperidine
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Customer
Q & A

Q1: What are the common synthetic approaches to 2-(trifluoromethyl)piperidines?

A: Several synthetic routes have been explored for the production of 2-(trifluoromethyl)piperidines. One approach utilizes a ring expansion strategy starting from readily available (trifluoromethyl)prolinols. [] These prolinol precursors can be derived from L-proline via a (trifluoromethyl)aziridinium intermediate. [, ] Alternatively, a one-pot, five-component cascade reaction involving a Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization can be employed. [] This method efficiently constructs polysubstituted 2-hydroxy-2-(trifluoromethyl)piperidines with high diastereoselectivity. []

Q2: How does the trifluoromethyl group influence the reactivity and stereoselectivity in the synthesis of 2-(trifluoromethyl)piperidines?

A: The presence of the trifluoromethyl group plays a crucial role in directing the regio- and diastereoselectivity of reactions involving 2-(trifluoromethyl)piperidine precursors. For instance, during the ring opening of (trifluoromethyl)aziridinium intermediates, the trifluoromethyl group exerts a strong electronic influence, guiding the nucleophilic attack to a specific carbon atom and leading to the preferential formation of a particular diastereomer. [, ]

Q3: Can you provide examples of the stereoselective synthesis of specific this compound derivatives?

A: Researchers have successfully synthesized a variety of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through the diastereoselective ring expansion of (trifluoromethyl)prolinols. [] Similarly, highly diastereoselective syntheses of trifluoro-substituted analogs of piperidine alkaloids have been achieved starting from 2-trifluoromethyl keto-protected 4-piperidones, utilizing an intramolecular Mannich-type reaction. []

Q4: Are there any spectroscopic data available to confirm the structure of synthesized 2-(trifluoromethyl)piperidines?

A: NMR spectroscopy, including 1H and 13C NMR, serves as a primary tool for the structural elucidation of 2-(trifluoromethyl)piperidines and their derivatives. [, ] Additionally, X-ray diffraction analysis has been employed to confirm the absolute configuration of diastereomers. []

Q5: What are the potential applications of 2-(trifluoromethyl)piperidines?

A: While the provided research focuses primarily on synthetic methodologies and structure determination, 2-(trifluoromethyl)piperidines hold promise as valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group into amines can significantly impact their physicochemical properties and biological activity. [] Given the prevalence of amines in bioactive compounds, these derivatives have the potential to serve as scaffolds for drug discovery, particularly in targeting biologically relevant proteins and enzymes. [] Further research is needed to explore their specific biological activities and therapeutic potential.

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